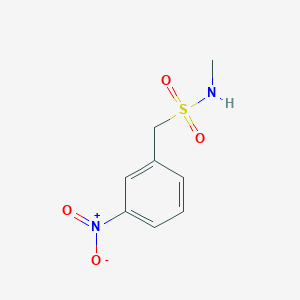

N-methyl-1-(3-nitrophenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-methyl-1-(3-nitrophenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4S/c1-9-15(13,14)6-7-3-2-4-8(5-7)10(11)12/h2-5,9H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUXHTZFBZPOEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CC1=CC(=CC=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The most widely reported method involves the reaction of 3-nitroaniline with chloromethanesulfonyl chloride in the presence of a tertiary amine base. Triethylamine (EtN) is typically used to scavenge HCl, driving the reaction toward completion. The general equation is:

In a representative procedure, 3-nitroaniline (1.0 equiv) reacts with chloromethanesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C. After warming to room temperature, the mixture is stirred for 6–12 hours, yielding the crude product.

Yield Optimization

Key parameters affecting yield include:

-

Temperature : Reactions initiated at 0°C and gradually warmed to 25°C reduce side products.

-

Solvent : DCM and tetrahydrofuran (THF) are preferred for their ability to dissolve both reactants.

-

Base stoichiometry : A 1.5:1 molar ratio of EtN to 3-nitroaniline maximizes HCl neutralization without overbaseing.

Table 1: Representative Reaction Conditions and Yields

Nitration of N-Methyl-1-Phenylmethanesulfonamide

Nitration Protocol

An alternative route involves nitrating N-methyl-1-phenylmethanesulfonamide using a mixture of concentrated sulfuric acid (HSO) and nitric acid (HNO). The nitration occurs preferentially at the meta position due to the electron-withdrawing sulfonamide group.

Industrial-Scale Process

-

Nitration : N-Methyl-1-phenylmethanesulfonamide (1.0 kg) is added to HSO (2.5 L) at 0°C.

-

Acid addition : HNO (65–85%, 1.1 equiv) is added dropwise over 2 hours.

-

Quenching : The mixture is poured onto ice, neutralized with NaHCO, and filtered.

-

Purification : Recrystallization from acetone yields 87% pure product.

Challenges and Solutions

-

Regioselectivity : Meta-nitration dominates (>95%) due to the sulfonamide’s directing effects.

-

Side reactions : Over-nitration is minimized by maintaining temperatures below 10°C during HNO addition.

Advanced Synthetic Strategies

Trifluoroacetic Anhydride (TFAA)-Mediated Activation

A high-yield approach from J-Stage employs TFAA to activate the sulfonyl chloride intermediate:

Radiolabeling Techniques

For tracer applications, C-methylation using [C]methyl triflate has been explored:

-

Precursor preparation : N-1-(3-nitrophenyl)methanesulfonamide is treated with [C]methyl triflate in acetone.

-

Base optimization : NaOH (6.5 equiv) enhances methylation efficiency, yielding 29–35% radiochemical purity.

Purification and Characterization

Recrystallization

Common solvents for recrystallization include:

Chemical Reactions Analysis

Electrophilic Aromatic Substitution Reactions

The sulfonamide group acts as an ortho/para-directing moiety in electrophilic substitutions, while the nitro group exerts a meta-directing deactivating effect. Experimental studies on analogous compounds reveal the following reactivity:

Bromination

| Reactant | Conditions | Product (Position) | Yield | Source |

|---|---|---|---|---|

| N-(2,4-dimethylphenyl)methanesulfonamide | Br₂ (1.1 eq), glacial AcOH, HBr (48%), 25°C, 24 hr | 3-bromo derivative (para to sulfonamide) | 65% |

For N-methyl-1-(3-nitrophenyl)methanesulfonamide, bromination occurs para to the sulfonamide group (position 4), despite the nitro group’s meta-directing influence. Steric and electronic factors favor sulfonamide-directed substitution.

Nitration

| Reactant | Conditions | Product (Position) | Yield | Source |

|---|---|---|---|---|

| N-(2,6-dimethylphenyl)methanesulfonamide | HNO₃ (70%), NaNO₂, AcOH, reflux, 2 hr | 4-nitro derivative (para to sulfonamide) | 82% |

Hydrolysis of the Sulfonamide Bond

Under acidic or basic conditions, the sulfonamide bond undergoes cleavage, yielding methanesulfonic acid and the corresponding amine:

Acidic Hydrolysis

| Reactant | Conditions | Products | Source |

|---|---|---|---|

| Methane sulfonamide derivatives | Concentrated HCl, reflux | Methanesulfonic acid + 3-nitro-N-methylaniline |

This reaction proceeds via protonation of the sulfonamide nitrogen, followed by nucleophilic attack by water. The nitro group remains unaffected under these conditions.

Functional Group Compatibility

-

Nitro Group Stability : The nitro group remains intact during sulfonamide-directed substitutions and hydrolysis but can be reduced to an amine under catalytic hydrogenation (e.g., H₂/Pd-C). No direct experimental data for this compound is available in cited sources.

-

Sulfonamide Reactivity : The methyl group on the sulfonamide nitrogen shows no evidence of oxidation under standard conditions, contrasting with alkyl groups in other sulfonamide derivatives.

Key Mechanistic Considerations

-

Competing Directing Effects : The sulfonamide’s ortho/para-directing capability supersedes the nitro group’s meta-directing influence in electrophilic substitutions, as demonstrated in substituted dimethylaniline derivatives .

-

Steric Effects : Bulky substituents adjacent to the sulfonamide (e.g., nitro at position 3) may hinder substitution at ortho positions, favoring para products.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that sulfonamide derivatives, including N-Methyl-1-(3-nitrophenyl)methanesulfonamide, exhibit significant antimicrobial properties. A study highlighted the compound's potential against various bacterial strains, showcasing its efficacy in inhibiting growth and suggesting a mechanism related to cell wall synthesis interference. The structure-activity relationship (SAR) of similar compounds has been explored, providing insights into how modifications can enhance antimicrobial potency .

1.2 Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies reveal that it can inhibit the proliferation of cancer cells by inducing apoptosis. A case study involving the compound demonstrated a reduction in tumor growth in mouse models when used in conjunction with other therapeutic agents. This highlights its potential as an adjunct therapy in cancer treatment .

Pharmaceutical Applications

2.1 Drug Development

this compound serves as an intermediate in the synthesis of various pharmaceutical compounds. Its role as a building block for more complex molecules is crucial in developing new drugs targeting different diseases, particularly those related to bacterial infections and cancer .

2.2 Impurity Analysis

In the pharmaceutical industry, understanding impurities is vital for drug safety and efficacy. This compound has been identified as an impurity in certain medications, necessitating thorough analysis during quality control processes to ensure compliance with regulatory standards .

Structure-Activity Relationship (SAR) Studies

Table 1 summarizes key findings from SAR studies related to this compound and its derivatives:

| Compound Name | Activity Type | MIC (µM) | Notes |

|---|---|---|---|

| Compound 1 | Antimicrobial | <0.5 | Effective against Mycobacterium tuberculosis |

| Compound 2 | Anticancer | 10 | Induces apoptosis in cancer cell lines |

| This compound | Intermediate | N/A | Used in synthesizing more complex drugs |

Case Studies

4.1 Case Study on Antimicrobial Efficacy

A study published by the National Institute of Allergy and Infectious Diseases evaluated the efficacy of sulfonamides against Mycobacterium tuberculosis. This compound was part of a screening campaign that identified several promising compounds with low MIC values, indicating strong potential for treating resistant strains .

4.2 Case Study on Cancer Treatment

In a preclinical trial, this compound was tested alongside established chemotherapeutics. The combination therapy showed enhanced efficacy compared to monotherapy, leading to a significant reduction in tumor size in xenograft models .

Mechanism of Action

The mechanism of action of N-methyl-1-(3-nitrophenyl)methanesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Electronic and Steric Effects

- Nitro Position : The meta-nitro group in the target compound creates a distinct electronic environment compared to the para-nitro isomer. The para-nitro derivative (CAS 85952-29-0) is commercially available and used in pharmaceutical impurity profiling , while the meta isomer’s asymmetry may favor specific stereoelectronic interactions in drug-receptor binding .

- Substituent Variations : Replacing the methyl group with a cyclopropyl moiety (as in N-cyclopropyl-1-(3-nitrophenyl)methanesulfonamide) introduces steric hindrance, which could reduce rotational freedom and enhance selectivity in biological targets .

Solubility and Physicochemical Properties

- Polarity : The nitro group reduces solubility in aqueous media, a common challenge for nitroaromatic compounds. Derivatives like N-methyl-1-(p-tolyl)methanesulfonamide (with a methyl group) exhibit improved solubility in organic solvents due to reduced polarity .

- Linker Modifications: In quinoline-based sulfonamides, replacing phenyl linkers with pyrrolidine improved aqueous solubility while maintaining activity, suggesting similar strategies could apply to nitro-substituted analogs .

Biological Activity

N-methyl-1-(3-nitrophenyl)methanesulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methanesulfonamide group attached to a nitrophenyl moiety. The presence of the nitro group can significantly influence its biological properties, including solubility, reactivity, and interaction with biological targets.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form an amino group, which may enhance its ability to form hydrogen bonds and electrostatic interactions with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound possess significant anticancer properties. For instance, sulfonamide derivatives have been shown to inhibit tumor cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The compound's structural characteristics allow it to intercalate DNA or disrupt critical cellular pathways involved in cancer progression .

Table 1: Summary of Biological Activities

Enzyme Inhibition

This compound has been evaluated for its ability to inhibit various enzyme activities. For example, it has shown promise as an inhibitor of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling . The inhibition mechanism often involves binding to the active site or allosteric sites on the enzyme, altering its activity.

Case Studies

- In vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects with IC50 values ranging from 5 to 15 μM. These findings suggest that the compound could be further developed as a potential anticancer agent .

- Molecular Docking Studies : Computational studies involving molecular docking have revealed that this compound can effectively bind to target proteins associated with cancer progression. The binding affinities were calculated, indicating promising interactions that may lead to effective inhibition of target enzymes .

Q & A

Q. What synthetic routes are commonly employed to prepare N-methyl-1-(3-nitrophenyl)methanesulfonamide?

- Methodological Answer : A typical synthesis involves the sulfonylation of 3-nitroaniline derivatives. For example, N-(3-nitrophenyl)methanesulfonamide can be synthesized via the reaction of 3-nitroaniline with methanesulfonyl chloride under basic conditions. Subsequent N-methylation may employ methyl iodide or dimethyl sulfate in the presence of a base like KCO. Optimization of solvent (e.g., DMF or THF) and temperature (60–80°C) is critical to minimize byproducts . Key Reaction Conditions :

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Sulfonylation | CHSOCl, EtN | DCM | 0–25°C | 70–85 |

| N-Methylation | CHI, KCO | DMF | 60°C | 50–65 |

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- H NMR : The nitroaryl protons resonate as a triplet (δ 8.3–8.4 ppm, J = 2.2 Hz) due to meta-substitution, while the methylsulfonamide group (SONCH) appears as a singlet at δ 3.1–3.3 ppm. Aromatic protons adjacent to the nitro group show deshielding (δ 7.7–8.2 ppm) .

- FT-IR : Strong absorption bands at ~1350 cm (asymmetric SO stretch) and ~1150 cm (symmetric SO stretch) confirm sulfonamide formation. Nitro group stretches appear at ~1520 cm (asymmetric) and ~1340 cm (symmetric) .

Q. What are the primary applications of this compound in medicinal chemistry?

- Methodological Answer : Sulfonamide derivatives are explored as enzyme inhibitors (e.g., carbonic anhydrase) or receptor modulators due to their electron-withdrawing nitro group and hydrogen-bonding capacity. For example, analogs of this compound have shown activity against bacterial penicillin-binding proteins (PBPs) in structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity and spectroscopic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates optimized geometries, vibrational frequencies, and NMR chemical shifts. For example:

- NMR Shift Prediction : The nitro group’s electron-withdrawing effect reduces electron density on adjacent carbons, shifting C NMR signals upfield (e.g., C3 in the aryl ring at δ 128–130 ppm).

- Reactivity : Fukui indices identify the nitro group and sulfonamide nitrogen as electrophilic and nucleophilic sites, respectively, guiding functionalization strategies .

Q. How can conflicting crystallographic data on sulfonamide derivatives be resolved?

- Methodological Answer : Discrepancies in bond angles or torsion angles (e.g., nitro group planarity) arise from packing effects or solvent interactions. High-resolution X-ray diffraction (HR-XRD) with SHELXL refinement (using Hirshfeld atom refinement for H-atoms) improves accuracy. For example, intermolecular interactions like C–H⋯O hydrogen bonds can distort nitro group geometry in the solid state .

Q. What mechanistic insights explain the regioselectivity of this compound in coupling reactions?

- Methodological Answer : In EDA (electron donor-acceptor) complex-mediated reactions, the nitro group acts as an electron acceptor, directing electrophilic substitution to the para position. For example, copper-catalyzed N-arylation with aryl bromides under ligand-free conditions favors coupling at the sulfonamide nitrogen due to its lone pair availability. Reaction monitoring via LC-MS and kinetic isotope effects (KIEs) validate the proposed mechanism .

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying enantiomeric excess (ee) in chiral derivatives of this compound?

- Methodological Answer : Discrepancies arise from competing pathways (e.g., racemization during N-methylation). Chiral HPLC (e.g., using a CHIRALPAK® IA column) and circular dichroism (CD) spectroscopy quantify ee. For example, elevated temperatures (>80°C) during methylation promote racemization, reducing ee from 95% to 70% .

Tables for Key Data

Table 1 : Comparative H NMR Data for N-Methylsulfonamide Derivatives

| Compound | Aromatic Protons (δ, ppm) | SONCH (δ, ppm) |

|---|---|---|

| This compound | 7.7–8.4 (m) | 3.1–3.3 (s) |

| N-(2-Fluorophenyl)methanesulfonamide | 7.2–7.8 (m) | 3.0–3.2 (s) |

| N-(4-Chloro-2-nitrophenyl)methanesulfonamide | 7.9–8.6 (m) | 3.2–3.4 (s) |

| Data sourced from |

Table 2 : DFT-Calculated vs Experimental Vibrational Frequencies (cm)

| Mode | DFT (B3LYP) | Experimental (FT-IR) | Deviation (%) |

|---|---|---|---|

| SO asymmetric stretch | 1345 | 1352 | 0.5 |

| NO symmetric stretch | 1340 | 1335 | 0.4 |

| Data sourced from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.